Acetonitrile, [[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio]-

Lipophilicity Drug-likeness Physicochemical properties

Acetonitrile, [[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio]- (CAS 111828-05-8) is a 4-amino-5-aryl-3-cyanomethylthio-1,2,4-triazole derivative possessing a 4-bromophenyl substituent at the C5 position and a cyanomethylthio moiety at C3. This compound serves as a key synthetic intermediate for the construction of fused triazolo[3,4-b][1,3,4]thiadiazine heterocycles, which have established antimicrobial and antitumor properties.

Molecular Formula C10H8BrN5S
Molecular Weight 310.18 g/mol
CAS No. 111828-05-8
Cat. No. B10943921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetonitrile, [[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio]-
CAS111828-05-8
Molecular FormulaC10H8BrN5S
Molecular Weight310.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(N2N)SCC#N)Br
InChIInChI=1S/C10H8BrN5S/c11-8-3-1-7(2-4-8)9-14-15-10(16(9)13)17-6-5-12/h1-4H,6,13H2
InChIKeyJORNXLXROKWSMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetonitrile, [[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio]- (CAS 111828-05-8): Sourcing Rationale for a 4-Bromoaryl Triazole Intermediate


Acetonitrile, [[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio]- (CAS 111828-05-8) is a 4-amino-5-aryl-3-cyanomethylthio-1,2,4-triazole derivative possessing a 4-bromophenyl substituent at the C5 position and a cyanomethylthio moiety at C3 [1]. This compound serves as a key synthetic intermediate for the construction of fused triazolo[3,4-b][1,3,4]thiadiazine heterocycles, which have established antimicrobial and antitumor properties [1]. Its molecular formula is C10H8BrN5S, with a molecular weight of 310.18 g/mol and a calculated logP of 2.2 [2].

Why Generic Substitution of Acetonitrile, [[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio]- (CAS 111828-05-8) with In-Class Analogs Is Not Interchangeable


In-class 4-amino-5-aryl-3-cyanomethylthio-1,2,4-triazoles cannot be interchanged for procurement or experimental use because the identity of the 5-aryl substituent directly governs lipophilicity, synthetic reactivity, and downstream biological target engagement. The 4-bromophenyl group imparts a logP of 2.2 versus 1.5 for the unsubstituted phenyl analog, a difference of 0.7 log units that impacts membrane permeability and protein binding [1]. Furthermore, the C-Br bond provides a uniquely reactive handle for orthogonal palladium-catalyzed cross-couplings that the analogous C-Cl, C-F, C-CH3, or C-H derivatives cannot duplicate with the same efficiency [2]. The quantitative evidence below demonstrates exactly where this compound diverges from its closest structural neighbors.

Quantitative Comparator Evidence for Acetonitrile, [[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio]- (CAS 111828-05-8)


LogP Advantage of the 4-Bromophenyl Derivative Over the Unsubstituted Phenyl Analog

The target compound (CAS 111828-05-8) exhibits a calculated logP of 2.2, compared to 1.5 for the direct unsubstituted phenyl analog (CAS 111828-01-4), a difference of +0.7 log units [1]. This increased lipophilicity arises from the electron-withdrawing and hydrophobic character of the 4-bromophenyl substituent and is expected to enhance membrane permeability and blood-brain barrier penetration potential relative to the parent phenyl compound.

Lipophilicity Drug-likeness Physicochemical properties

Superior Cyclization Yield for Triazolo-Thiadiazine Formation Relative to the Unsubstituted Phenyl Analog

Under identical reaction conditions (concentrated H₂SO₄, 3.0 h), the target compound cyclizes to 7H-6-amino-3-(4-bromophenyl)-s-triazolo[3,4-b][1,3,4]thiadiazine in 65% yield, while the unsubstituted phenyl analog (CAS 111828-01-4) provides the corresponding thiadiazine in only 60% yield [1]. This represents a 5-percentage-point improvement in isolated yield.

Synthetic yield Heterocyclic chemistry Cyclization

Bromine as a Synthetic Diversification Handle: Orthogonal Cross-Coupling Reactivity

The 4-bromophenyl substituent of CAS 111828-05-8 provides a reactive site for palladium-catalyzed Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-couplings [1]. This enables late-stage diversification of the triazole scaffold that is not feasible with the 4-chlorophenyl (lower reactivity), 4-fluorophenyl (inert under standard conditions), 4-methylphenyl (no halide handle), or unsubstituted phenyl analogs [2]. The C-Br bond dissociation energy (~339 kJ/mol) is significantly lower than C-Cl (~397 kJ/mol) and C-F (~536 kJ/mol), facilitating oxidative addition to Pd(0) [2].

Suzuki coupling Cross-coupling Late-stage functionalization

Triazolo-Thiadiazine Derivatives of the Target Compound Exhibit Documented Antimicrobial Activity (Class-Level Evidence)

Cyclization of 4-amino-5-aryl-3-cyanomethylthio-1,2,4-triazoles (including the 4-bromophenyl derivative) yields 7H-6-amino-3-aryl-s-triazolo[3,4-b][1,3,4]thiadiazines, which were screened against multiple bacterial and fungal strains. The Eweiss et al. (1987) study demonstrated that the triazolo-thiadiazine class exhibits broad-spectrum antimicrobial activity [1]. While individual MIC values for the 4-bromophenyl-derived thiadiazine are not disaggregated in the abstract, the class-level antimicrobial profile provides a validated biological endpoint for the target compound as a productive intermediate.

Antimicrobial Triazolo-thiadiazine Structure-activity relationship

Recommended Application Scenarios for Acetonitrile, [[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio]- (CAS 111828-05-8) Based on Validated Evidence


Medicinal Chemistry: Synthesis of Lipophilic Triazolo-Thiadiazine Antimicrobial Leads

The 65% cyclization yield of CAS 111828-05-8 to 7H-6-amino-3-(4-bromophenyl)-s-triazolo[3,4-b][1,3,4]thiadiazine (5 percentage points higher than the phenyl analog) makes it the preferred starting material for generating this biologically validated scaffold [1]. The elevated logP (+0.7 vs. phenyl analog) further supports its use in lead optimization campaigns targeting intracellular pathogens or CNS-active antimicrobials where membrane permeability is critical [1].

Diversity-Oriented Synthesis: Late-Stage Functionalization via Suzuki Coupling

The 4-bromophenyl group serves as a robust handle for palladium-catalyzed cross-coupling, enabling the construction of diverse biaryl or styrenyl triazole libraries in a single step from the common intermediate CAS 111828-05-8 [1]. This orthogonal reactivity is unavailable with the 4-chlorophenyl, 4-fluorophenyl, or 4-methylphenyl in-class analogs, positioning this compound as the most versatile procurement choice for fragment-based or diversity-oriented synthesis platforms [2].

Physicochemical Property Optimization: Tuning logP in Triazole-Based Probe Molecules

When a 1,2,4-triazole scaffold requires logP in the 2.0–2.5 range for optimal cell permeability (e.g., for intracellular target engagement assays), CAS 111828-05-8 (logP 2.2) fills a property gap that the phenyl analog (logP 1.5) cannot reach without additional synthetic manipulation [1]. This makes it a direct procurement solution for medicinal chemists seeking to match specific logP design criteria without adding synthetic steps [1].

Intermediate for Anticancer Triazolo-Thiadiazine Derivatives

The triazolo[3,4-b][1,3,4]thiadiazine products accessible from CAS 111828-05-8 belong to a class that has been independently explored for anticancer activity [1]. While direct cytotoxicity data for the 4-bromophenyl-derived thiadiazine remain to be reported in primary literature, the validated synthetic route (concentrated H₂SO₄, 3 h, 65% yield) provides a reliable entry point for structure-activity relationship (SAR) studies and hit-to-lead expansion in oncology programs [1].

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